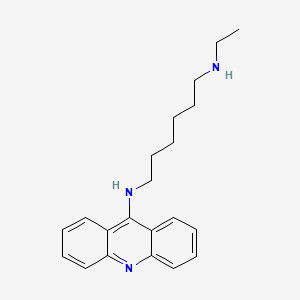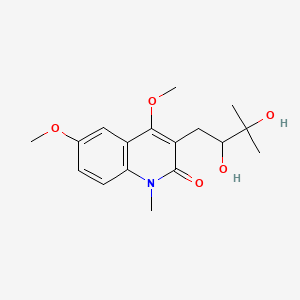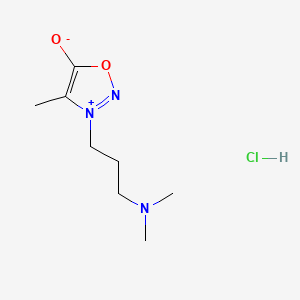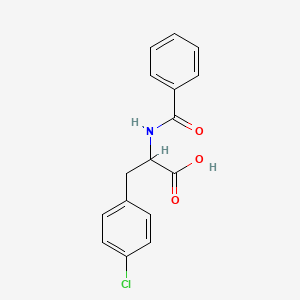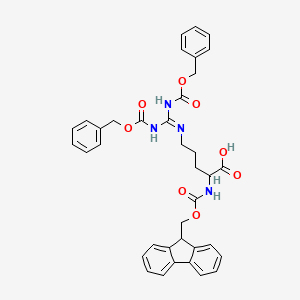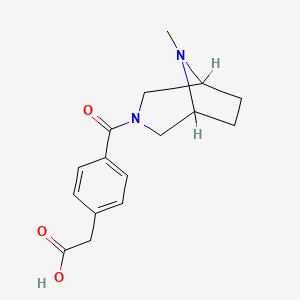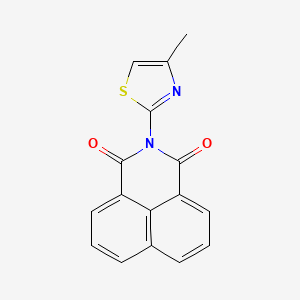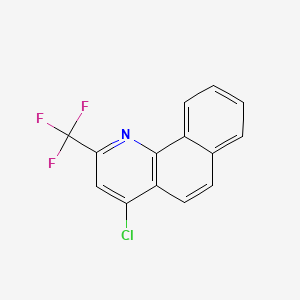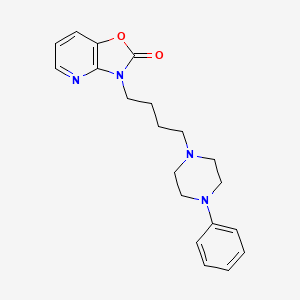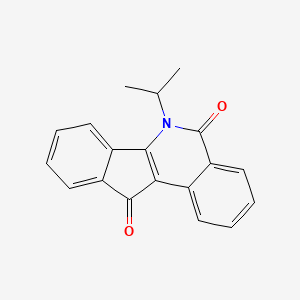
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an indenoisoquinoline core with an isopropyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoisoquinoline Core: This step involves the cyclization of appropriate starting materials to form the indenoisoquinoline skeleton. Reagents such as palladium catalysts and specific ligands are often used to facilitate this cyclization.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions. This can be achieved using isopropyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to achieve the desired dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes. For example, it may inhibit enzymes responsible for cell proliferation in cancer cells.
Pathways Involved: The compound can modulate signaling pathways that regulate cell growth, apoptosis, and other cellular functions. It may interfere with pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
6-Isopropyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione: Unique due to its specific isopropyl group and dione structure.
Indenoisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Isoquinoline Alkaloids: Naturally occurring compounds with isoquinoline cores, such as berberine and papaverine.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
CAS No. |
81721-75-7 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
6-propan-2-ylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C19H15NO2/c1-11(2)20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h3-11H,1-2H3 |
InChI Key |
GPCOFUCNWMIGSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
